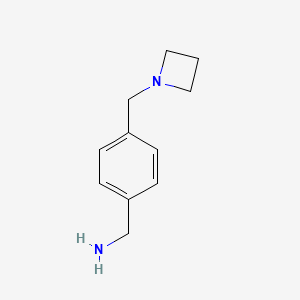

(4-(Azetidin-1-ylmethyl)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-8-10-2-4-11(5-3-10)9-13-6-1-7-13/h2-5H,1,6-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGAAOARGMFIKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696085 | |

| Record name | 1-{4-[(Azetidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926225-09-4 | |

| Record name | 1-{4-[(Azetidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature and Structural Representation in Scholarly Contexts

In academic literature, precise and unambiguous naming of chemical compounds is essential for clear communication. (4-(Azetidin-1-ylmethyl)phenyl)methanamine is identified and classified through several systematic conventions.

The structure consists of a central benzene (B151609) ring substituted at the 1- and 4-positions. One substituent is a methylamine (B109427) group (-CH₂NH₂), making the core a benzylamine (B48309). The other is an azetidin-1-ylmethyl group, where the nitrogen atom of a four-membered azetidine (B1206935) ring is connected to the benzene ring through a methylene (B1212753) (-CH₂) linker.

This compound is cataloged in chemical databases with specific identifiers to ensure its unique representation. chemicalbook.comchemicalbook.com Its most critical identifier is the CAS (Chemical Abstracts Service) Registry Number®, which is 926225-09-4. chemicalbook.comchemicalbook.com Various synonyms are used in chemical sourcing and literature, including 4-(1-Azetidinylmethyl)-benzenemethanamine and 4-Azetidin-1-ylmethyl-benzylamine. chemicalbook.comchemicalbook.com

Table 1: Chemical Identifiers and Properties

| Identifier Type | Value |

|---|---|

| CAS Number | 926225-09-4 chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₆N₂ |

| IUPAC Name | This compound |

| Synonyms | 4-(1-Azetidinylmethyl)-benzenemethanamine, 4-Azetidin-1-ylmethyl-benzylamine chemicalbook.comchemicalbook.com |

The structural representation is crucial for understanding its chemical behavior. The molecule combines the conformational rigidity of the benzene ring with the constrained, high-energy azetidine ring and the flexible benzylamine portion. This blend of features is central to its utility in various chemical applications.

Historical Context of Research Involving Azetidine Containing Benzylamines

The study of azetidines, the four-membered saturated nitrogen heterocycles, has historically been less extensive than that of their three-membered (aziridine) or five-membered (pyrrolidine) counterparts. researchgate.netresearchgate.net This was largely due to synthetic challenges associated with the formation of the strained four-membered ring. researchgate.net However, the recognition of the azetidine (B1206935) moiety as a "privileged scaffold" in medicinal chemistry has spurred significant advancements in its synthesis over the past few decades. rsc.orgnih.gov

The azetidine ring's unique properties—such as its ability to introduce conformational rigidity, improve metabolic stability, and serve as a rigid spacer—have made it an attractive component in drug design. enamine.netrsc.org Early research into azetidine-containing compounds often focused on their synthesis and basic reactivity. organic-chemistry.org Methodologies like intramolecular cyclization and cycloaddition reactions, such as the aza Paternò-Büchi reaction, have been developed and refined to make these structures more accessible. rsc.orgresearchgate.net

The incorporation of the azetidine ring into benzylamine (B48309) structures is part of a broader trend in medicinal chemistry to explore novel chemical space. Benzylamines themselves are a common feature in biologically active compounds, and the addition of an azetidine ring offers a way to modulate physicochemical properties. Research has shown that azetidine-containing molecules can exhibit a wide range of pharmacological activities. researchgate.netnih.gov This historical progression from challenging synthetic targets to valuable pharmacological building blocks sets the stage for the contemporary applications of molecules like (4-(Azetidin-1-ylmethyl)phenyl)methanamine.

Significance As a Synthetic Intermediate in Advanced Organic Synthesis

The chemical structure of (4-(Azetidin-1-ylmethyl)phenyl)methanamine makes it a bifunctional intermediate, possessing two reactive nitrogen centers: the primary amine of the benzylamine (B48309) group and the tertiary amine of the azetidine (B1206935) ring. The primary amine is a versatile functional group that can readily undergo a wide range of chemical transformations.

For instance, the primary amine can be acylated to form amides, alkylated to form secondary or tertiary amines, or used in reductive amination reactions with aldehydes and ketones to generate more complex amine derivatives. These reactions are fundamental in building larger molecular architectures.

Derivatives of this compound are found in the catalogs of chemical suppliers, highlighting its role as a building block. For example, related structures where the primary amine has been transformed into a ketone are documented, such as (4-(Azetidin-1-ylmethyl)phenyl)(o-tolyl)methanone and (4-(Azetidin-1-ylmethyl)phenyl)(3,5-dichlorophenyl)methanone. bldpharm.combldpharm.com001chemical.com The synthesis of these ketones would typically involve the reaction of a derivative of the parent compound.

Furthermore, the azetidine ring itself, while generally stable, can participate in ring-opening reactions under specific conditions, driven by the release of ring strain. rsc.org This reactivity provides a pathway to novel, more complex structures. For example, a synthetic strategy has been developed for 1,4-benzodiazepine (B1214927) derivatives that involves an intramolecular cross-coupling reaction of a 1-(2-bromobenzyl)azetidine (B13669209) precursor, followed by a ring-opening of the resulting fused azetidine system. mdpi.com This demonstrates how the azetidine moiety within a benzylamine framework can be strategically employed to construct other heterocyclic systems.

Computational and Theoretical Studies of 4 Azetidin 1 Ylmethyl Phenyl Methanamine and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of molecules. epstem.net Methods such as the B3LYP functional combined with a basis set like 6-31G(d,p) are commonly used to optimize molecular geometry and calculate spectroscopic and electronic parameters. epstem.net

Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. epstem.netnih.gov

For a molecule like (4-(Azetidin-1-ylmethyl)phenyl)methanamine, the HOMO is expected to be localized primarily on the electron-rich regions, such as the phenyl ring and the nitrogen atoms, which possess lone pairs of electrons. The LUMO, conversely, would likely be distributed over the aromatic system. A smaller HOMO-LUMO gap suggests higher reactivity and greater ease of electronic transitions. epstem.net

Table 1: Illustrative Frontier Molecular Orbital Parameters for a Substituted Benzylamine (B48309) Derivative Note: These values are representative examples based on similar structures and are for illustrative purposes.

| Parameter | Energy (eV) | Description |

| EHOMO | -5.94 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.53 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.41 | Indicates molecular stability and reactivity |

Data adapted from theoretical calculations on similar aromatic amine structures. epstem.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting intermolecular interactions by visualizing the charge distribution of a molecule. nih.gov The MEP map uses a color spectrum to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are associated with high electron density, such as areas with lone pairs on electronegative atoms, and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and indicate sites for nucleophilic attack. epstem.netnih.gov

In this compound, the most negative potential would be concentrated around the two nitrogen atoms due to their lone pairs of electrons, making them primary sites for hydrogen bonding. The hydrogen atoms of the amine groups (NH2) would exhibit positive potential, acting as hydrogen bond donors. The phenyl ring would show a region of moderate negative potential due to its π-electron cloud. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis and molecular dynamics (MD) simulations offer insight into the flexibility of a molecule and its preferred shapes, which are crucial for its biological activity. researchgate.net

Theoretical calculations on benzyl (B1604629) systems show that the barrier to rotation around the C-C bond connecting a methylene (B1212753) group to a phenyl ring is relatively low, typically in the range of 11-14 kcal/mol for benzyl radicals and anions. researchgate.net The presence of substituents on the ring can influence this barrier. benthamdirect.com The preferred conformation would involve staggering of the substituents to minimize steric hindrance. The rotation of the aminomethyl group (-CH2NH2) also has a specific energy barrier that contributes to the molecule's conformational landscape. nih.gov

Table 2: Estimated Rotational Energy Barriers for Key Bonds Note: These are estimated values based on data from analogous molecular fragments.

| Rotatable Bond | Fragment Type | Estimated Rotational Barrier (kcal/mol) |

| Phenyl-CH2 | Benzyl group | ~11-14 researchgate.net |

| N-CH2 (Azetidine) | Substituted Amine | ~5-10 nih.gov |

The four-membered azetidine (B1206935) ring is not planar. It exists in a puckered conformation to relieve ring strain. rsc.org Gas-phase electron diffraction studies of azetidine itself show a characteristic dihedral angle of 37°. rsc.org This puckered state is in dynamic equilibrium, with the ring undergoing a rapid inversion or "puckering" motion. The energy barrier for this inversion is lower than that for the three-membered aziridine (B145994) ring, making the azetidine ring more flexible. nih.gov This dynamic behavior is a key structural feature that can influence how the molecule fits into a binding site. Theoretical studies on azetidine derivatives have explored the ring-opening processes, which are influenced by the inherent strain and electronic properties of the ring. mdpi.com

Ligand-Based Drug Design Methodologies (Theoretical Aspects)

In the absence of a known 3D structure of a biological target, ligand-based drug design (LBDD) provides a powerful approach to discover and optimize new active compounds. nih.govnih.gov This methodology relies on analyzing a set of molecules known to bind to the target to derive a model that defines the necessary structural features for activity. researchgate.net

For a compound like this compound, a pharmacophore model can be constructed. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. nih.govresearchgate.net

The key steps in developing a pharmacophore model would include:

Feature Identification : Identifying potential interaction points on the molecule. For this compound, these would include hydrogen bond donors, hydrogen bond acceptors, and hydrophobic/aromatic regions.

Conformational Analysis : Generating a set of low-energy conformations for the molecule to understand the spatial arrangements of the identified features.

Superposition and Model Generation : If multiple active analogs exist, they are superimposed to find a common arrangement of pharmacophoric features, leading to a hypothesis about the necessary geometry for binding. researchgate.net

This resulting pharmacophore model can then be used as a 3D query to screen large chemical databases for other molecules that match the model, a process known as virtual screening. researchgate.net Additionally, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the physicochemical properties of a series of derivatives with their biological activity, providing predictive power for designing more potent compounds. nih.govnih.gov

Table 3: Potential Pharmacophoric Features of this compound

| Feature Type | Molecular Moiety | Role in Intermolecular Interactions |

| Hydrogen Bond Donor | -CH2NH2 group | Forms hydrogen bonds with acceptor groups on a target |

| Hydrogen Bond Acceptor | Azetidine N atom, Amine N atom | Accepts hydrogen bonds from donor groups on a target |

| Aromatic/Hydrophobic | Phenyl ring | Engages in π-π stacking or hydrophobic interactions |

| Positive Ionizable | -CH2NH2 group (at physiological pH) | Can form ionic interactions with negatively charged residues |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of derivatives of this compound, a theoretical QSAR model could be developed to predict their potential inhibitory activity against a specific biological target, such as monoamine oxidase (MAO) or a G-protein coupled receptor (GPCR).

The development of a robust QSAR model involves several key steps. Initially, a dataset of this compound derivatives with experimentally determined biological activities would be required. Subsequently, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. nih.govresearchgate.net A physical model based on the quantum theoretic description of the benzene (B151609) molecule, for instance, could account for the variance in activity of phenylalkylamines. nih.gov

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forests, would then be employed to build the QSAR model. mdpi.comnih.gov The goal is to select a subset of descriptors that best correlates with the observed biological activity. For instance, a study on other benzene derivatives used descriptors like the logarithm of the partition coefficient (logP), molar refractivity, and various topological and electronic parameters to build predictive QSAR models. researchgate.netnih.gov

The predictive power of the resulting QSAR model would be rigorously validated using both internal and external validation techniques. mdpi.compensoft.net A statistically significant and validated QSAR model could then be used to predict the biological activity of novel, untested derivatives of this compound, thereby prioritizing the synthesis of compounds with the highest predicted potency. pensoft.net

Table 1: Theoretical Descriptors for QSAR Analysis of this compound Derivatives

| Descriptor Class | Example Descriptors | Potential Relevance |

| Electronic | Dipole moment, HOMO/LUMO energies, Atomic charges | Influences electrostatic interactions with the target protein. nih.gov |

| Steric | Molecular weight, Molar volume, Principal moments of inertia | Defines the size and shape requirements for binding to the active site. nih.gov |

| Hydrophobic | LogP, Water-accessible surface area | Governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target. nih.gov |

| Topological | Connectivity indices, Wiener index, Balaban index | Encodes information about the branching and connectivity of the molecule. researchgate.net |

Pharmacophore Generation and Virtual Screening (Theoretical)

Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound and its derivatives, a pharmacophore model could be generated based on a set of known active compounds targeting a particular receptor, such as a monoamine oxidase. mdpi.comnih.govappconnect.in

The generation of a pharmacophore model typically involves aligning a set of active molecules and identifying common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. mdpi.comnih.govappconnect.in For example, a pharmacophore model for MAO-A inhibitors was developed with features including two hydrogen-bond acceptors and three hydrophobic groups. mdpi.com Similarly, a five-point pharmacophore model for MAO-B inhibitors consisted of a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and two aromatic rings. nih.gov

Once a statistically validated pharmacophore model is developed, it can be used as a 3D query to screen large chemical databases for novel compounds that match the pharmacophore's features. nih.gov This process, known as virtual screening, can efficiently identify structurally diverse compounds with a high probability of being active. nih.govspringernature.com The hit compounds from the virtual screen can then be subjected to further computational analysis, such as molecular docking, and subsequently prioritized for experimental testing. nih.gov The use of machine learning methods, like support vector machines, can further enhance virtual screening approaches by integrating various sources of information about both the ligands and the target proteins. arxiv.org

Table 2: Hypothetical Pharmacophore Features for this compound Derivatives as MAO Inhibitors

| Pharmacophoric Feature | Potential Corresponding Moiety |

| Aromatic Ring | Phenyl group |

| Hydrogen Bond Acceptor | Nitrogen atom of the azetidine ring |

| Hydrogen Bond Donor | Amine group of the methanamine |

| Hydrophobic Feature | Azetidine ring and benzyl moiety |

| Positive Ionizable Feature | Protonated amine group |

Docking Simulations with Theoretical Protein Models

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. rjptonline.orgproquest.com This technique is particularly useful when the three-dimensional structure of the target protein is known, either from experimental methods like X-ray crystallography or from theoretical homology modeling. nih.govplos.org

For this compound, docking simulations could be performed against theoretical models of relevant protein targets. Given its structural similarity to known monoamine oxidase inhibitors, a homology model of human MAO-A or MAO-B could be generated and used for docking studies. proquest.com Similarly, as many central nervous system (CNS) active compounds target G-protein coupled receptors (GPCRs), a theoretical model of a relevant GPCR could also be employed. nih.govnih.gov

Table 3: Potential Protein Targets for Docking Studies with this compound

| Protein Target | Therapeutic Area | Rationale for Selection |

| Monoamine Oxidase A (MAO-A) | Depression, Anxiety | Structural similarity to known MAO-A inhibitors. appconnect.inproquest.com |

| Monoamine Oxidase B (MAO-B) | Parkinson's Disease, Alzheimer's Disease | Phenylalkylamine scaffold is present in many MAO-B inhibitors. nih.govnih.gov |

| G-Protein Coupled Receptors (GPCRs) | Various CNS disorders | A large class of drug targets, often modulated by small molecules with amine functionalities. arxiv.orgnih.govnih.gov |

| Enoyl-acyl carrier protein (enoyl-ACP) reductase | Antibacterial | Azetidine-containing compounds have shown activity against this bacterial target. rjptonline.org |

Advanced Analytical Research Techniques for 4 Azetidin 1 Ylmethyl Phenyl Methanamine

Spectroscopic Methods for Structural Elucidation Beyond Basic Identification

Spectroscopic techniques are indispensable for probing the molecular structure of (4-(Azetidin-1-ylmethyl)phenyl)methanamine at an atomic level. Advanced methodologies offer a granular view of its conformational and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in solution. While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced 2D NMR techniques are employed to understand the molecule's conformation, particularly the orientation of the flexible azetidine (B1206935) and aminomethyl groups relative to the central phenyl ring.

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, providing critical data on the spatial proximity of different parts of the molecule. For instance, NOE correlations between the protons of the azetidine ring and the benzylic protons can help define the preferred rotational conformation around the C-N and C-C bonds. The coupling constants (J-values) between protons on the azetidine ring are also diagnostic of its pucker and stereochemistry. ipb.pt In azetidine systems, trans coupling constants typically show lower values compared to cis coupling constants, which aids in configurational assignments. ipb.pt Furthermore, variable temperature NMR studies can be used to investigate dynamic processes, such as the ring-puckering of the azetidine moiety or restricted rotation around the benzylic bonds. While tautomerism is not expected to be a major feature for this specific compound, NMR would be the definitive technique to detect it if any minor tautomeric forms were present in solution.

Table 1: Predicted ¹H NMR Data and Conformational Insights This table presents hypothetical NMR data to illustrate the type of information obtained from analysis.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | J-Coupling Constants (Hz) | Conformational/Structural Insights |

| Aromatic (C₆H₄) | 7.20 - 7.35 | m | - | Protons on the 1,4-disubstituted benzene (B151609) ring. |

| Benzylic (Ar-CH₂-N) | 3.65 | s | - | Methylene (B1212753) bridge connecting the azetidine ring to the phenyl ring. |

| Aminomethyl (Ar-CH₂-NH₂) | 3.85 | s | - | Methylene group of the primary amine. |

| Azetidine (ring CH₂) | 3.20 | t | J = 7.0 | Protons adjacent to the nitrogen atom in the azetidine ring. |

| Azetidine (ring CH₂) | 2.10 | p | J = 7.0 | Central methylene group of the azetidine ring. |

| Amine (NH₂) | 1.80 (variable) | br s | - | Protons of the primary amine group; shift and broadening are solvent/concentration dependent. |

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement of the parent ion, allowing for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₆N₂), HRMS can confirm the molecular formula with high accuracy (typically <5 ppm error), distinguishing it from other potential isobaric compounds.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) combined with high resolution is used to study its fragmentation pathways. Under collision-induced dissociation (CID), protonated benzylamines exhibit characteristic fragmentation patterns. nih.gov A key initial fragmentation step for protonated this compound would likely be the cleavage of the C-N bonds. The primary fragmentation mechanisms for benzylamines often involve the formation of a stable benzyl (B1604629) cation or a substituted immonium ion. nih.govnih.gov For this molecule, one would expect to see fragments corresponding to the loss of ammonia (B1221849) (NH₃) from the aminomethyl group or cleavage yielding the azetidin-1-ylmethyl)phenyl)methylium cation. nih.gov Analyzing the isotopic pattern of the molecular ion and its fragments can further corroborate the elemental composition, as the natural abundance of ¹³C, ¹⁵N, and ²H will contribute to low-intensity satellite peaks (M+1, M+2, etc.) whose ratios are predictable.

Table 2: Predicted HRMS Fragmentation Data This table presents hypothetical fragmentation data based on known benzylamine (B48309) fragmentation patterns.

| m/z (calculated) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 177.1400 | [C₁₁H₁₇N₂]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 160.1131 | [C₁₁H₁₄N]⁺ | NH₃ | Loss of ammonia from the primary amine. nih.gov |

| 120.0813 | [C₈H₁₀N]⁺ | C₃H₆N | Cleavage of the azetidine ring. |

| 91.0548 | [C₇H₇]⁺ | C₄H₉N₂ | Formation of the tropylium (B1234903) ion after rearrangement. nih.gov |

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. Each functional group in this compound has characteristic vibrational frequencies.

IR spectroscopy is particularly sensitive to polar bonds and is excellent for identifying key functional groups. Expected prominent peaks would include N-H stretching vibrations for the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic and aliphatic parts (2800-3100 cm⁻¹), and C-N stretching vibrations. The substitution pattern on the benzene ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 650-900 cm⁻¹ region, which can confirm the 1,4-disubstitution. optica.org

Raman spectroscopy, being more sensitive to non-polar, symmetric vibrations, is well-suited for analyzing the skeletal vibrations of the phenyl ring and the azetidine ring. The ring breathing mode of the para-substituted benzene ring is a classic example of a vibration that often gives a strong Raman signal. ias.ac.in A complete vibrational analysis, often aided by computational calculations (e.g., Density Functional Theory), allows for the assignment of specific vibrational modes to observed peaks in the IR and Raman spectra. tandfonline.comaip.org

Table 3: Characteristic Vibrational Frequencies This table presents a summary of expected vibrational modes for the compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3300 - 3500 | N-H stretch (primary amine) | IR |

| 3000 - 3100 | Aromatic C-H stretch | IR, Raman |

| 2800 - 3000 | Aliphatic C-H stretch | IR, Raman |

| ~1600, ~1500 | Aromatic C=C ring stretch | IR, Raman |

| ~1250 | C-N stretch | IR |

| ~820 | para-disubstituted C-H out-of-plane bend | IR |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby enabling its quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds like this compound. Developing a robust HPLC method involves optimizing several parameters to achieve good resolution, peak shape, and sensitivity.

Due to the basic nature of the amine groups, reversed-phase HPLC on a C18 column is a common starting point. However, basic analytes can interact with residual silanols on the silica (B1680970) support, leading to poor peak shape (tailing). sielc.com This can be mitigated by using end-capped columns or adding a competing base like triethylamine (B128534) to the mobile phase. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. symbiosisonlinepublishing.com A gradient elution is often employed to separate compounds with a wide range of polarities. Since the phenyl ring provides a chromophore, UV detection is suitable, typically around 254 nm or 266 nm. researchgate.netchromforum.org For higher sensitivity or analysis in complex matrices, derivatization with a fluorogenic agent like 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) followed by fluorescence detection can be employed. researchgate.netresearchgate.net

Table 4: Example HPLC Method Parameters This table outlines a hypothetical set of starting conditions for HPLC analysis.

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 250 x 4.6 mm, 5 µm | Standard for separation of moderately polar organic molecules. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Provides acidic pH to protonate amines and improve peak shape. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |

| Gradient | 5% to 95% B over 20 minutes | To elute a range of impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Detection | UV at 254 nm | The phenyl ring provides UV absorbance. |

| Column Temp. | 30 °C | To ensure reproducible retention times. |

While this compound itself has low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying and quantifying volatile byproducts that may be present from its synthesis. The synthesis of benzylamines can sometimes generate volatile impurities through side reactions or from residual starting materials. ias.ac.in

Direct analysis by GC-MS may be challenging due to the polarity of the amine groups. Therefore, derivatization is often necessary to increase volatility and thermal stability while improving chromatographic performance. osti.govnih.gov Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents. The resulting derivatives are less polar and more amenable to GC analysis. The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra and comparison to spectral libraries. This technique is crucial for monitoring reaction completeness and ensuring the final product is free from potentially problematic volatile residues. osti.govnih.gov

Table 5: Potential Volatile Byproducts and GC-MS Approach This table lists potential byproducts from a hypothetical synthesis and the analytical approach.

| Potential Byproduct | Origin | GC-MS Approach |

| Toluene | Residual solvent or byproduct from certain synthetic routes. | Direct injection, easily detected. |

| Benzyl alcohol | Byproduct from reduction steps. | Derivatization (e.g., silylation) may improve peak shape. |

| 4-methylbenzaldehyde | Unreacted starting material. | Direct injection or derivatization. |

| Dibenzylamine | Byproduct from over-alkylation or side reactions. | Derivatization recommended for improved chromatography. nih.gov |

X-ray Crystallography for Solid-State Structural Determination

Crystal Packing and Intermolecular Interactions

A detailed analysis of crystal packing and intermolecular interactions is contingent on the availability of a solved crystal structure. Such an analysis would typically involve identifying and quantifying non-covalent interactions, such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions, which govern the assembly of molecules in the crystal lattice. Without the crystallographic data, a valid discussion of these features for this compound cannot be provided.

Polymorphism Studies

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical area of study in pharmaceutical and materials science. Each polymorph can exhibit different physical properties. An investigation into the polymorphism of this compound would require extensive experimental screening and characterization, typically using techniques like powder X-ray diffraction (PXRD) and thermal analysis. Currently, there are no published reports on the existence of polymorphs for this compound.

Patent Landscape and Academic Relevance of 4 Azetidin 1 Ylmethyl Phenyl Methanamine

Analysis of Patent Claims Related to Synthesis and Intermediate Use

The patent literature reveals that (4-(Azetidin-1-ylmethyl)phenyl)methanamine is primarily valued as an intermediate in the synthesis of more complex molecules, particularly those with therapeutic potential. While direct patent claims for the compound itself are not widespread, its implicit coverage within Markush structures in broader patents is a key feature of its intellectual property landscape.

A notable example can be found in patents related to inhibitors of activin receptor-like kinase-2 (ALK-2). For instance, Chinese patent CN114787160B, which describes imidazo[1,2-b]pyridazine (B131497) and imidazo[1,2-a]pyridine (B132010) compounds as ALK-2 inhibitors, includes structures where a substituted phenyl group is connected to a core scaffold. The (4-(Azetidin-1-ylmethyl)phenyl) moiety falls squarely within the scope of these generic structures, highlighting its role as a crucial component for achieving the desired biological activity.

The claims in such patents are typically broad, covering a genus of compounds defined by a common scaffold and variable substituent groups. The this compound would be introduced during the synthetic sequence to provide the specific side chain that interacts with the target protein. Therefore, any entity looking to commercialize a final product containing this moiety would need to carefully navigate the claims of these foundational patents.

Innovations in Synthetic Routes Disclosed in Patents

While specific, publicly disclosed synthetic routes for this compound are not abundant in readily available literature, its structure suggests a straightforward multi-step synthesis from commercially available starting materials. The innovations lie not in a novel synthesis of the molecule itself, but in its efficient incorporation into larger, more complex patented molecules.

General methods for the synthesis of similar azetidine-containing compounds often involve two key transformations: the formation of the azetidine (B1206935) ring and the introduction of the aminomethyl group.

A plausible and commonly employed synthetic strategy would likely involve the following steps:

Starting Material: The synthesis would likely commence with a commercially available difunctional phenyl compound, such as terephthalaldehyde (B141574) or 4-cyanobenzyl bromide.

Introduction of the Azetidine Moiety: The azetidine ring is typically introduced via nucleophilic substitution. For example, reacting 4-formylbenzyl bromide or a similar electrophilic precursor with azetidine would yield 4-(azetidin-1-ylmethyl)benzaldehyde.

Formation of the Methanamine Group: The final step would involve the conversion of the remaining functional group (e.g., the aldehyde) into a primary amine. This can be achieved through reductive amination.

Innovations disclosed in patents often focus on optimizing these steps for large-scale production, improving yields, and reducing the number of synthetic operations. This can include the use of specific catalysts, solvent systems, or protecting group strategies to ensure high purity of the final intermediate, which is critical for its use in the synthesis of active pharmaceutical ingredients (APIs).

Strategic Role of the Compound in Patented Chemical Entities

The strategic importance of this compound lies in its ability to confer desirable physicochemical and pharmacokinetic properties to a parent molecule. The azetidine ring, a four-membered saturated heterocycle, is a popular motif in modern drug discovery. nih.gov Its inclusion can lead to improved metabolic stability, reduced lipophilicity, and enhanced binding affinity to the target protein.

The primary amine group on the benzylic position provides a convenient handle for attaching this fragment to a larger molecular scaffold through amide bond formation or other coupling reactions. The phenyl ring acts as a rigid spacer, positioning the azetidine and the core of the molecule in a specific orientation to optimize interactions with the biological target.

Freedom-to-Operate Considerations for Academic Researchers

For academic researchers, the use of this compound in early-stage, non-commercial research generally does not pose a significant freedom-to-operate (FTO) issue. The so-called "safe harbor" or "research exemption" provisions in the patent laws of many countries allow for the use of patented inventions for purely scientific inquiry.

However, the situation becomes more complex if the research is intended to be commercialized, for example, through a spin-out company or a licensing agreement with a pharmaceutical company. In such cases, a thorough FTO analysis is crucial. bham.ac.uk

Given that this compound is a key intermediate in patented kinase inhibitors, any attempt to develop and commercialize a new drug containing this moiety would likely encounter existing patents. The FTO analysis would need to carefully examine the claims of these patents to determine if the new compound falls within their scope.

Key considerations for academic researchers include:

The nature of the research: Is it purely academic, or does it have commercial intent?

The scope of existing patent claims: Do the Markush claims of existing patents covering kinase inhibitors read on the new compounds being synthesized?

The jurisdiction: Patent laws and the scope of research exemptions vary from country to country.

Future Research Trajectories for 4 Azetidin 1 Ylmethyl Phenyl Methanamine

Exploration of Novel Synthetic Methodologies

While standard synthetic routes to (4-(Azetidin-1-ylmethyl)phenyl)methanamine exist, future research should prioritize the development of more efficient, sustainable, and diversity-oriented synthetic strategies. Current methods likely rely on multi-step sequences, which can be time-consuming and generate significant waste.

Future explorations could focus on:

Catalytic C-H Amination: Direct amination of the methyl group of a suitable p-tolyl precursor with azetidine (B1206935) using transition metal catalysis would represent a significant step forward in efficiency.

Reductive Amination Protocols: Investigating one-pot reductive amination strategies starting from terephthalaldehyde (B141574), which could simultaneously introduce both the azetidine and the aminomethyl functionalities.

Flow Chemistry Synthesis: The development of continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and product consistency.

Bio-catalytic Methods: The use of engineered enzymes, such as transaminases, could provide a green and highly selective alternative for the synthesis of the benzylamine (B48309) moiety.

A comparative table of potential synthetic methodologies is presented below:

Table 1: Potential Synthetic Methodologies for this compound

| Methodology | Potential Advantages | Key Challenges |

|---|---|---|

| Catalytic C-H Amination | High atom economy, reduced step count. | Selectivity, catalyst cost, and optimization. |

| Reductive Amination | Readily available starting materials. | Control of over-alkylation, purification. |

| Flow Chemistry | Scalability, safety, and process control. | Initial setup cost and optimization. |

| Bio-catalysis | High selectivity, mild reaction conditions. | Enzyme stability and substrate scope. |

Development of Advanced Derivatization Strategies

The primary amine and the secondary amine within the azetidine ring of this compound are prime handles for derivatization. Future research should systematically explore the chemical space around this scaffold to generate libraries of novel compounds with diverse functionalities.

Key derivatization strategies to be explored include:

N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated to introduce a wide array of functional groups, influencing the compound's lipophilicity, hydrogen bonding capacity, and metabolic stability.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates and isothiocyanates can yield urea and thiourea derivatives, which are common pharmacophores in drug discovery.

Pictet-Spengler and Related Cyclizations: The benzylamine moiety can be utilized in Pictet-Spengler reactions to construct more complex heterocyclic systems, such as tetrahydroisoquinolines.

Modification of the Azetidine Ring: While more challenging, functionalization of the azetidine ring itself at the 2- or 3-positions prior to its incorporation into the final molecule could yield a new class of derivatives.

Elucidation of Broader Mechanistic Principles in Chemical Biology

The unique topology of this compound makes it an intriguing tool for probing biological systems. The azetidine ring can act as a bioisostere for other cyclic amines or even gem-dimethyl groups, while the benzylamine portion can interact with a variety of biological targets.

Future research in this area should focus on:

Enzyme Inhibition Studies: The compound could be screened against various enzyme classes, such as monoamine oxidases or histone demethylases, where similar benzylamine motifs have shown activity.

Receptor Binding Assays: The structural similarity to known biogenic amines suggests potential interactions with neurotransmitter receptors.

Chemical Probe Development: Fluorescently labeling or biotinylating the molecule could create chemical probes to identify its cellular binding partners and elucidate its mechanism of action.

Integration into Multi-Component Reaction Sequences

Multi-component reactions (MCRs) offer a powerful platform for rapidly generating molecular complexity from simple building blocks. The primary amine functionality of this compound makes it an ideal candidate for inclusion in various MCRs. nih.govnih.govresearchgate.net

Potential MCR applications include:

Ugi and Passerini Reactions: As the amine component in Ugi and Passerini reactions, it can be combined with an aldehyde, a carboxylic acid, and an isocyanide (for Ugi) to create diverse peptide-like scaffolds. mdpi.com

Mannich-type Reactions: It can participate in Mannich reactions with an aldehyde and a carbon-based nucleophile to form beta-amino carbonyl compounds.

Hantzsch Dihydropyridine (B1217469) Synthesis: The aminomethyl group could be utilized in the Hantzsch synthesis to generate novel dihydropyridine derivatives.

Table 2: Potential Multi-Component Reactions Involving this compound

| MCR Type | Reactants | Potential Product Class |

|---|---|---|

| Ugi Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amides |

| Passerini Reaction | Aldehyde, Carboxylic Acid | α-Acyloxy Amides |

| Mannich Reaction | Aldehyde, Enolizable Carbonyl | β-Amino Carbonyls |

Exploration of its Role in Supramolecular Chemistry and Materials Science

The structural features of this compound also lend themselves to applications in supramolecular chemistry and materials science.

Future research directions could involve:

Crystal Engineering: The presence of both hydrogen bond donors (the primary amine) and acceptors (the azetidine nitrogen) allows for the formation of predictable and robust hydrogen-bonded networks in the solid state.

Self-Assembled Monolayers (SAMs): The amine functionality can be used to anchor the molecule to various surfaces, such as gold or silicon oxide, to form SAMs with tailored surface properties.

Polymer and Dendrimer Synthesis: The diamine nature of the molecule allows it to be used as a monomer or a branching unit in the synthesis of novel polymers and dendrimers. The rigid phenyl core and the flexible side chains could impart unique thermal and mechanical properties to the resulting materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-(Azetidin-1-ylmethyl)phenyl)methanamine?

- Methodology : A common approach involves alkylation or reductive amination. For example, starting from a bromomethyl precursor (e.g., (4-(bromomethyl)phenyl)methanamine hydrobromide), azetidine can be introduced via nucleophilic substitution. Solvents like dioxane or ethylene glycol dimethyl ether are often used, with bases such as NaHCO₃ to neutralize HBr . Column chromatography (e.g., silica gel) is critical for purification, as seen in analogous syntheses .

- Key Considerations : Monitor reaction progress via TLC and confirm purity using (e.g., characteristic shifts for azetidine protons at δ 2.5–3.5 ppm) .

Q. How can researchers validate the structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : confirms the azetidine ring (multiplet signals for –CH₂– groups) and aromatic protons (δ 7.0–7.5 ppm). identifies quaternary carbons and amine linkages .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected for C₁₁H₁₆N₂: 176.13 g/mol).

- Elemental Analysis : Matches calculated C, H, N percentages (±0.3%) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during synthesis?

- Reaction Optimization :

- Temperature : Elevated temperatures (60–80°C) enhance azetidine coupling but risk side reactions (e.g., over-alkylation).

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve azetidine’s nucleophilicity in biphasic systems .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) increase reactivity, while ethylene glycol dimethyl ether minimizes by-products .

- Yield Improvement : Use excess azetidine (1.5–2 eq.) and monitor pH to prevent premature protonation of the amine .

Q. How do structural modifications (e.g., azetidine substitution) affect biological activity?

- SAR Insights :

- Azetidine Ring : Smaller rings (e.g., pyrrolidine) may enhance target binding affinity but reduce metabolic stability.

- Phenyl Substituents : Electron-withdrawing groups (e.g., –F) on the phenyl ring can modulate interactions with receptors, as seen in analogs like [6-(4-fluorophenoxy)pyridin-3-yl]methanamine .

- Methodology : Use computational docking (e.g., AutoDock Vina) to predict binding modes and compare with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

Q. What techniques resolve discrepancies in reported biological data for derivatives?

- Approaches :

- Comparative Assays : Replicate studies under standardized conditions (e.g., cell lines, buffer pH) to isolate variables.

- Analytical Rigor : Employ HPLC (≥95% purity) and control for stereochemistry, as enantiomers (e.g., R vs. S configurations) may exhibit divergent activities .

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed studies to identify consensus or outliers .

Q. How is the compound’s stability assessed under varying storage conditions?

- Protocols :

- Thermal Stability : Accelerated degradation studies (40–60°C) monitored via HPLC detect decomposition products (e.g., oxidation of the azetidine ring) .

- Light Sensitivity : UV-vis spectroscopy (λmax ~250 nm) tracks photodegradation, especially if propargyl or aryl groups are present .

- Long-Term Storage : Store at –20°C in amber vials under inert gas (N₂ or Ar) to prevent moisture uptake and oxidation .

Methodological and Mechanistic Questions

Q. What in vitro assays are suitable for evaluating target engagement?

- Techniques :

- Radioligand Binding : Use -labeled analogs to quantify receptor affinity (Kd values) .

- Enzyme Inhibition : Measure IC₅₀ in kinase or protease assays (e.g., fluorescence-based substrates) .

- Cellular Uptake : Flow cytometry with fluorescently tagged derivatives (e.g., FITC conjugates) .

Q. How can computational models predict pharmacokinetic properties?

- Tools :

- ADME Prediction : Software like SwissADME estimates bioavailability, BBB penetration, and CYP450 metabolism.

- Molecular Dynamics : Simulate interactions with plasma proteins (e.g., albumin) to predict half-life .

- Validation : Correlate predictions with in vivo data (e.g., rodent pharmacokinetic studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.